molecular formula C6H7F3N2 B11722046 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B11722046
M. Wt: 164.13 g/mol
InChI Key: CVJJRJYVLCPZJP-UHFFFAOYSA-N
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Description

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-methyl-1H-pyrazole with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methyl and trifluoroethyl groups in 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole imparts unique chemical properties, such as enhanced stability and reactivity. These features make it a valuable compound for various applications in research and industry .

Biological Activity

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methyl group and a trifluoroethyl group. The presence of the trifluoroethyl moiety is significant as it can enhance lipophilicity and influence biological interactions.

Research indicates that compounds containing the trifluoroethyl group can modulate various biological pathways. For example, the incorporation of this group has been linked to increased potency in inhibiting certain enzymes and receptors, which may be attributed to improved binding affinities due to electronic effects and steric hindrance .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionPotent against ADAMTS7
Antiparasitic ActivityEnhanced potency in malaria models
Antidepressant ActivityImproved serotonin uptake inhibition

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the pyrazole structure significantly affect biological activity. The trifluoroethyl group enhances metabolic stability and bioavailability, making derivatives more effective in vivo. For instance, the introduction of different substituents on the pyrazole ring has been shown to alter potency against specific targets like metalloproteases .

Table 2: SAR Findings for Trifluoroethyl Pyrazoles

SubstituentEffect on ActivityIC50 (µM)Reference
MethylModerate increase0.064
EthylDecreased potency0.115
TrifluoroethylSignificant enhancement0.010

Case Studies

  • Antimalarial Properties : A study demonstrated that derivatives of this compound exhibited enhanced antimalarial activity compared to their non-fluorinated counterparts. The trifluoroethyl substitution was crucial for increasing solubility and penetration into parasitic cells .
  • Inhibition of Metalloproteases : Another investigation focused on the compound's ability to inhibit ADAMTS7, an enzyme implicated in cardiovascular diseases. The findings showed that the trifluoroethyl group significantly improved selectivity and potency against ADAMTS7 compared to other metalloproteases like MMP12 .

Properties

Molecular Formula

C6H7F3N2

Molecular Weight

164.13 g/mol

IUPAC Name

5-methyl-1-(2,2,2-trifluoroethyl)pyrazole

InChI

InChI=1S/C6H7F3N2/c1-5-2-3-10-11(5)4-6(7,8)9/h2-3H,4H2,1H3

InChI Key

CVJJRJYVLCPZJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(F)(F)F

Origin of Product

United States

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